1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a butan-2-yl group, a 4-chlorobenzenesulfonyl group, and an imidazo[4,5-b]quinoxaline core
Preparation Methods
The synthesis of 1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]quinoxaline core: This can be achieved by reacting an appropriate diamine with a suitable diketone under acidic conditions.
Introduction of the butan-2-yl group: This step involves the alkylation of the imidazo[4,5-b]quinoxaline core using a butan-2-yl halide in the presence of a base.
Attachment of the 4-chlorobenzenesulfonyl group: This is typically done through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
1-(butan-2-yl)-4-(4-chlorobenzenesulfonyl)piperazine: This compound shares the butan-2-yl and 4-chlorobenzenesulfonyl groups but has a different core structure.
Quinoxaline derivatives: These compounds have a similar quinoxaline core but may differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-13(2)23-12-24(27(25,26)15-10-8-14(20)9-11-15)19-18(23)21-16-6-4-5-7-17(16)22-19/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWQWINHKIDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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